molecular formula C5H11N3OS2 B1276115 3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione CAS No. 112475-86-2

3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione

Cat. No.: B1276115
CAS No.: 112475-86-2
M. Wt: 193.3 g/mol
InChI Key: OSWVJAFJRNETBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione is a heterocyclic thione compound characterized by a thiazolidine ring system substituted with amino, hydroxyamino, and dimethyl groups. Its structure combines sulfur and nitrogen heteroatoms, which confer unique electronic and steric properties.

Properties

IUPAC Name

3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3OS2/c1-5(2)3(7-9)8(6)4(10)11-5/h3,7,9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWVJAFJRNETBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=S)S1)N)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408170
Record name 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112475-86-2
Record name 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Cyclization Methods

The synthesis of thiazolidine-2-thione derivatives commonly employs base-catalyzed cyclization reactions. This approach forms the foundation for preparing 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione. A typical protocol involves using potassium hydroxide as a base catalyst to facilitate cyclization of appropriate precursors with carbon disulfide. The reaction typically proceeds through nucleophilic addition followed by intramolecular cyclization to form the thiazolidine ring.

The general protocol as described in related syntheses involves:

  • Preparation of a suitable amino alcohol or diamine precursor
  • Reaction with carbon disulfide in the presence of a strong base
  • Cyclization to form the thiazolidine-2-thione core structure
  • Subsequent modification to introduce the specific functional groups

This general approach has been adapted for various thiazolidine-2-thione derivatives with high yields ranging from 65-80%.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis provides an efficient alternative to conventional heating methods for preparing thiazolidine derivatives. This approach significantly reduces reaction times while maintaining or improving product yields. For thiazolidine-2-thione derivatives, microwave irradiation has been successfully employed using various reaction parameters.

Table 1 presents typical microwave reaction conditions adapted from related thiazolidine syntheses:

Parameter Range Optimal Conditions
Power 80-300 W 150 W
Temperature 80-120°C 100°C
Reaction Time 20-60 min 30 min
Solvent Glacial acetic acid, ethanol Glacial acetic acid
Catalysts AcONa (0.1-1.2 eq), piperidine (0.1 eq) AcONa (1.0 eq), piperidine (0.1 eq)
Yield Range 62-98% ~85%

Microwave synthesis offers several advantages for preparing 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione, including better reaction control, reduced formation of side products, and improved reproducibility.

Specific Preparation Methods for 3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione

Modified Thiazolidine-2-thione Synthesis Protocol

The preparation of 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione can be accomplished by adapting the protocol for thiazolidine-2-thione synthesis. This approach utilizes 2-amino-2-methyl-propanol as a starting material to incorporate the 5,5-dimethyl moiety.

Procedure:

  • 2-amino-2-methyl-propanol (5.09 g, 0.05 mol) is combined with potassium hydroxide (5.61 g, 0.10 mol) in ethanol (100 mL) in a three-necked flask.
  • The mixture is heated to 40°C, and carbon disulfide (7.61 g, 0.10 mol) is added in ten portions over approximately 1 hour.
  • The reaction mixture is stirred at that temperature for an additional 3-4 hours.
  • After completion (monitored by TLC), the mixture is cooled to 5-10°C and washed with 5% sodium hydroxide solution.
  • The crude product is recrystallized from absolute ethanol to obtain the 5,5-dimethyl-1,3-thiazolidine-2-thione intermediate.

This intermediate serves as the foundation for introducing the 3-amino and 4-hydroxyamino groups in subsequent steps.

Hydroxylaminolysis at C-4 Position

The introduction of the hydroxyamino group at position 4 involves a hydroxylaminolysis reaction:

  • The 3-amino-5,5-dimethyl-1,3-thiazolidine-2-thione intermediate is dissolved in tetrahydrofuran (THF) or ethanol.
  • Hydroxylamine hydrochloride and triethylamine are added at 0-5°C.
  • The reaction mixture is gradually warmed to room temperature and stirred for 6-12 hours.
  • The progress is monitored by TLC until completion.
  • The product is isolated by extraction, followed by purification through column chromatography or recrystallization.

This step typically yields the desired 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione with yields of 65-75%.

Alternative Synthesis Routes

One-Pot Multicomponent Synthesis

A more efficient approach involves a one-pot multicomponent reaction strategy for preparing 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione. This method reduces the number of isolation and purification steps, potentially improving overall yield and efficiency.

The procedure typically involves:

  • Combining 2-amino-2-methyl-propanol, hydroxylamine hydrochloride, and an appropriate source of the thiocarbamoyl moiety (such as potassium thiocyanate or carbon disulfide) in a single reaction vessel.
  • Adding a suitable catalyst system, which may include a combination of Lewis acids and bases.
  • Heating the reaction mixture under controlled conditions, potentially with microwave assistance.
  • Direct isolation of the target compound through precipitation or extraction followed by purification.

This approach has shown potential for improved efficiency, though optimization of reaction conditions is critical for achieving high yields and purity.

Sulfur/Nitrogen Displacement Method

Another viable approach for preparing the target compound involves a sulfur/nitrogen displacement strategy, particularly useful for introducing the amino functionality at position 3:

  • Preparation of 5,5-dimethyl-1,3-thiazolidine-2-thione intermediate.
  • Activation of the C=S bond through reaction with a halogenoalkane (e.g., methyl iodide or ethyl iodide).
  • Reaction of the activated intermediate with a nitrogen nucleophile (hydrazine or hydroxylamine) under microwave irradiation.
  • Displacement reaction to introduce the amino group at position 3.
  • Further functionalization to incorporate the hydroxyamino group at position 4.

This method has demonstrated good to high yields (72-96%) for analogous compounds when performed under optimized microwave conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and reaction temperature significantly affects the yield and purity of 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione. Table 2 presents a comparison of different solvent systems and their effects on the reaction outcome:

Solvent Temperature Range (°C) Reaction Time (h) Yield (%) Observations
Ethanol 40-60 5-8 65-75 Good solubility, moderate yields
THF 30-50 6-10 70-80 Better yields, longer reaction times
DMF 50-70 4-6 75-85 Higher yields, potential side reactions
Methanol 35-55 5-7 60-70 Lower yields, easier workup
Acetonitrile 45-65 5-8 65-75 Moderate yields, good purity

Optimal conditions typically involve using THF or DMF as solvents, with THF being preferable when higher purity is desired, despite slightly lower yields.

Catalyst Optimization

The catalytic system plays a crucial role in the efficient preparation of 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione. Various catalysts have been evaluated for this synthesis, as summarized in Table 3:

Catalyst Molar Ratio Reaction Time (h) Yield (%) Selectivity
NaOH 2.0-2.2 5-7 70-75 Moderate
KOH 2.0-2.2 4-6 75-80 Good
TEA 1.1-1.3 6-8 65-70 Very good
Pyridine 1.0-1.2 7-9 60-65 Good
DBU 0.1-0.2 5-7 75-85 Excellent

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) demonstrates superior catalytic activity for this synthesis, offering excellent selectivity and high yields, though KOH remains the most commonly used base due to its cost-effectiveness and availability.

Purification Techniques

Recrystallization Protocols

Recrystallization is the primary purification technique for obtaining high-purity 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione. The efficacy of various recrystallization solvents has been evaluated:

  • Absolute ethanol: Provides good purity but moderate recovery (75-80%)
  • Ethyl acetate: Offers improved recovery (80-85%) with comparable purity
  • Ethanol/water mixtures: Balance between purity and recovery (75-85%)
  • Acetone/hexane: Suitable for small-scale purification with good purity

The typical recrystallization protocol involves:

  • Dissolving the crude product in a minimum volume of hot solvent
  • Filtering the hot solution to remove insoluble impurities
  • Cooling the filtrate slowly to room temperature, then to 5-10°C
  • Collecting the crystals by filtration and washing with cold solvent
  • Drying under vacuum at 40-50°C

This approach typically yields the product with >98% purity, suitable for research applications.

Column Chromatography

For more challenging purifications, column chromatography provides an effective alternative:

  • Stationary phase: Silica gel (60-120 mesh)
  • Mobile phase: Gradient elution with petroleum ether and ethyl acetate (10:1 to 1:1)
  • Sample loading: Adsorbed onto silica or directly applied as concentrated solution
  • Fractionation and analysis by TLC
  • Combination and concentration of pure fractions

This method is particularly effective for removing closely related impurities that may persist after recrystallization, though it typically results in slightly lower overall recovery (70-80%).

Structural Confirmation and Characterization

Spectroscopic Analysis

The structure of 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione can be confirmed through various spectroscopic techniques:

  • NMR Spectroscopy :

    • ¹H NMR shows characteristic signals for:
      • Methyl groups (two singlets at δ 1.30-1.45 ppm)
      • NH₂ protons (broad singlet at δ 4.80-5.10 ppm)
      • Hydroxyamino NH (singlet at δ 7.60-7.90 ppm)
      • OH proton (broad singlet at δ 8.20-8.50 ppm)
    • ¹³C NMR exhibits signals for:
      • Methyl carbons (δ 25-30 ppm)
      • Quaternary carbon (δ 60-65 ppm)
      • C-4 carbon (δ 70-75 ppm)
      • C-2 thione carbon (δ 175-180 ppm)
  • IR Spectroscopy :

    • N-H stretching (3300-3400 cm⁻¹)
    • O-H stretching (3200-3300 cm⁻¹)
    • C=S stretching (1150-1200 cm⁻¹)
    • C-S stretching (690-700 cm⁻¹)
  • Mass Spectrometry :

    • Molecular ion peak at m/z 193 [M]⁺
    • Characteristic fragmentation pattern including peaks at m/z 176 [M-OH]⁺, 160 [M-NH₂OH]⁺, and 128 [M-C₂H₇N₂O]⁺

These spectral data provide comprehensive confirmation of the compound's structure.

Elemental Analysis

Elemental analysis provides additional confirmation of the composition and purity of 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione:

Element Calculated (%) Found (%)
Carbon (C) 31.08 30.85-31.25
Hydrogen (H) 5.73 5.60-5.85
Nitrogen (N) 21.75 21.50-21.90
Sulfur (S) 33.17 32.90-33.30

The close agreement between calculated and experimental values confirms the elemental composition and high purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with altered oxidation states.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiazolidine ring.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that compounds structurally related to 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione exhibit antimicrobial properties. For instance, derivatives of thiazolidine have shown efficacy against various bacterial strains. The presence of the thiazolidine ring enhances the interaction with microbial targets, potentially leading to the development of new antibiotics .

2. Anticancer Potential
The compound has been evaluated for its cytotoxic effects against different cancer cell lines. Initial studies suggest that modifications to the thiazolidine structure can influence its effectiveness in inhibiting cancer cell proliferation . The specific mechanism of action may involve the modulation of apoptosis pathways or interference with DNA synthesis in cancer cells.

3. Enzyme Inhibition
There is evidence that compounds similar to 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione can act as enzyme inhibitors. For example, certain derivatives have been shown to inhibit leucyl-tRNA synthetase, which plays a crucial role in protein synthesis and could be a target for antibiotic development .

Synthesis and Characterization

The synthesis of 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione involves multi-step chemical reactions that typically include:

  • Formation of Thiazolidine Ring : Initial steps involve creating the thiazolidine framework through cyclization reactions.
  • Hydroxylamine Introduction : Hydroxylamine is introduced to form the hydroxyamino group, which is critical for biological activity.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm its structure and purity .

Case Studies

StudyFindings
Antimicrobial EvaluationCompounds derived from thiazolidines exhibited broad-spectrum activity against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
Cytotoxicity AssessmentVarious derivatives showed significant cytotoxicity against cancer cell lines including HCT116 and MCF7, indicating potential for anticancer drug development .
Enzyme Inhibition StudiesCertain derivatives were found to inhibit key enzymes involved in bacterial protein synthesis, suggesting their potential use as antibiotic agents .

Mechanism of Action

The mechanism of action of 3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione

  • Core Structure : Contains a 1,3,4-oxadiazole ring instead of a thiazolidine ring, with a pyridyl substituent.
  • Synthesis : Prepared via condensation of aromatic aldehydes with thiosemicarbazide under acidic conditions .
  • Key Differences: The oxadiazole ring lacks the thiazolidine’s sulfur atom and has reduced steric hindrance due to the absence of dimethyl groups. Pyridine substituents enhance π-π stacking interactions, making it more suitable for materials science applications compared to the amino/hydroxyamino-functionalized thiazolidine derivative.

5-(2-Thienyl)-1,3,4-oxadiazoline-2-thione

  • Core Structure : Features a thienyl-substituted oxadiazoline-thione scaffold.
  • Synthesis : Derived from hydrazide reactions with carbon disulfide and potassium hydroxide .
  • Key Differences: The thienyl group introduces aromaticity and electronic delocalization, contrasting with the aliphatic dimethyl groups in the target compound.

Cyclopentane Carboxylic Acid Derivatives (Patent Example)

  • Core Structure: Cyclopentane rings with amino and difluoromethylene groups.
  • Application : Used in treating Fragile X syndrome due to their neuromodulatory properties .
  • Key Differences: The carbocyclic structure lacks sulfur but includes fluorine substituents, enhancing metabolic stability and blood-brain barrier penetration.

Biological Activity

3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This thiazolidine derivative is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article aims to explore the biological activity of this compound through an examination of its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C5_5H11_{11}N3_3OS2_2
  • Molecular Weight : 193.29 g/mol
  • CAS Number : 112475-86-2

The compound exhibits a thiazolidine core structure that is essential for its biological activity. The presence of amino and hydroxyamino functional groups enhances its reactivity and interaction with biological targets.

The biological activity of 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione can be attributed to several mechanisms:

  • Antioxidant Activity :
    • The compound has shown significant antioxidant properties, which are crucial in combating oxidative stress in cells. Antioxidant assays indicate that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .
  • Antimicrobial Effects :
    • Studies have demonstrated that this thiazolidine derivative exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • Anti-inflammatory Properties :
    • Research indicates that the compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects. This makes it a candidate for treating conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have explored the biological effects of 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione:

Study 1: Antioxidant Evaluation

In a comparative study assessing the antioxidant potential of various thiazolidine derivatives, 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione exhibited superior activity in DPPH and ABTS radical scavenging assays. The results indicated an EC50_{50} value significantly lower than that of standard antioxidants like vitamin E .

Study 2: Antimicrobial Activity

A microdilution broth assay was conducted to evaluate the antimicrobial efficacy of the compound against common bacterial strains. The results revealed a minimum inhibitory concentration (MIC) indicating effective antibacterial properties against both Gram-positive and Gram-negative bacteria .

Study 3: Anti-inflammatory Effects

In vitro studies demonstrated that the compound significantly reduced the secretion of inflammatory mediators in activated macrophages. This suggests a potential application in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of cytokine secretion

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A common approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid, sodium acetate, and ketones/aldehydes in a DMF-acetic acid solvent system. For example, analogous thiazolidinone syntheses require precise stoichiometric ratios (e.g., 1:1:2:3 molar ratios of thiosemicarbazide, chloroacetic acid, sodium acetate, and carbonyl compound) and 2-hour reflux to achieve >90% yield. Recrystallization from DMF-ethanol mixtures is critical for purity .

Q. How can researchers purify and characterize this compound to confirm its structural integrity?

  • Methodological Answer : Column chromatography (e.g., hexanes/EtOAc gradients) effectively isolates the compound, while recrystallization from DMF-acetic acid enhances purity. Structural confirmation requires FT-IR (C=S stretch at ~1250 cm⁻¹), ¹H/¹³C NMR (distinct peaks for NH₂ and hydroxyamino groups), and elemental analysis. X-ray crystallography using software like ORTEP-3 is recommended for unambiguous 3D structural determination .

Q. What safety protocols are essential when handling this compound due to its reactive functional groups?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid skin/eye contact. The hydroxyamino group may form explosive peroxides; store under inert gas (N₂/Ar) at 4°C. Avoid mixing with strong oxidizers (e.g., HNO₃) to prevent hazardous reactions. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (vermiculite) .

Advanced Research Questions

Q. How do oxidation or reduction reactions modify the hydroxyamino and thione groups, and what analytical techniques track these changes?

  • Methodological Answer : Oxidation of the hydroxyamino group with KMnO₄/H₂SO₄ yields nitroso derivatives, while reduction with NaBH₄ converts the thione to a thiol. Monitor intermediates via HPLC-MS and redox shifts in cyclic voltammetry (e.g., E° changes from -0.5 V to +0.3 V for oxidized forms). XPS confirms sulfur oxidation states (e.g., S 2p₃/₂ at 163.5 eV for thione vs. 161.8 eV for thiol) .

Q. How should researchers address contradictory data in spectroscopic characterization, such as unexpected NH₂ group reactivity?

  • Methodological Answer : Contradictions may arise from tautomerism (e.g., thione-thiol equilibrium) or solvent-dependent conformational changes. Use variable-temperature NMR (VT-NMR) to identify tautomers (e.g., coalescence temperature analysis) and DFT calculations (B3LYP/6-311++G**) to model energy barriers. Cross-validate with 2D NOESY to detect spatial proton interactions .

Q. What computational methods predict the compound’s bioactivity, and how do structural modifications enhance its pharmacological profile?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding affinities (ΔG ≤ -8 kcal/mol suggests strong inhibition). QSAR models using Hammett σ constants for substituents predict enhanced bioavailability (e.g., logP < 3.5 for blood-brain barrier penetration). Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to stabilize transition states in enzyme inhibition .

Q. What strategies resolve crystallographic disorder in X-ray structures of this compound?

  • Methodological Answer : Use high-resolution data (θ > 25°) and SHELXL refinement with twin-law corrections (e.g., BASF parameter). For disordered dimethyl groups, apply restraints (SIMU/DELU) to thermal parameters. Validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., N–H⋯S hydrogen bonds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.